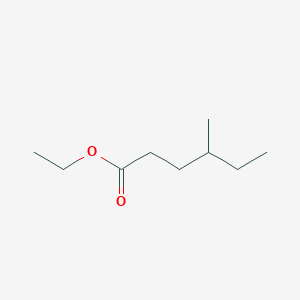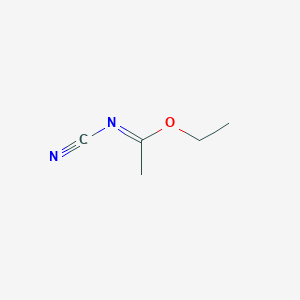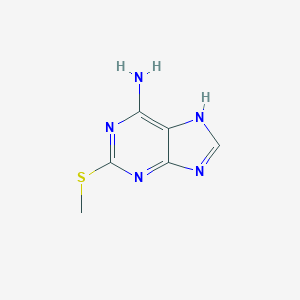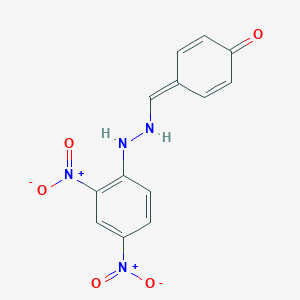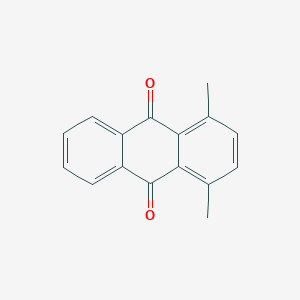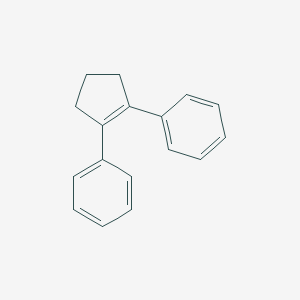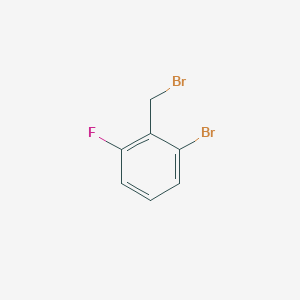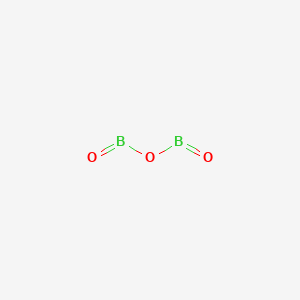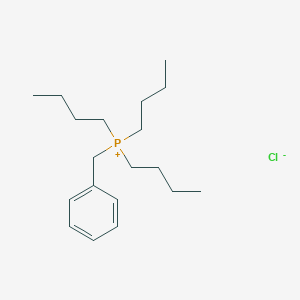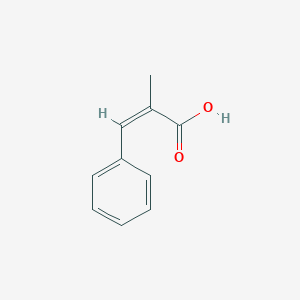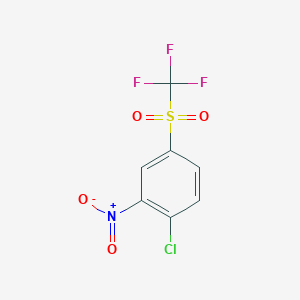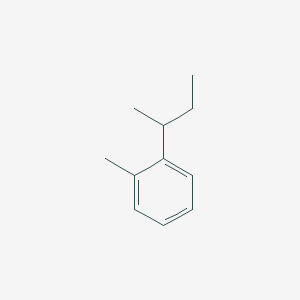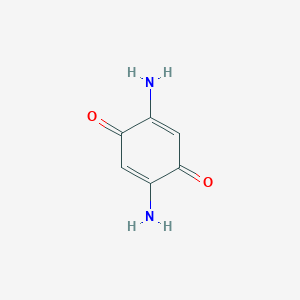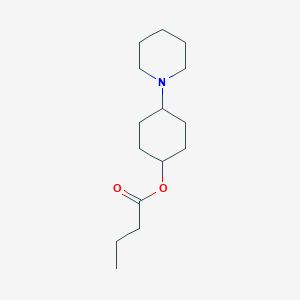
4-Piperidinocyclohexyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinocyclohexyl butyrate (PCCB) is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. PCCB belongs to the class of cyclohexylamines and is structurally similar to other compounds such as phencyclidine (PCP) and ketamine. However, PCCB has a unique chemical structure that makes it a promising candidate for various scientific applications.
Mechanism Of Action
4-Piperidinocyclohexyl butyrate acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, 4-Piperidinocyclohexyl butyrate can modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.
Biochemical And Physiological Effects
4-Piperidinocyclohexyl butyrate has been shown to have various biochemical and physiological effects in animal studies. In rats, 4-Piperidinocyclohexyl butyrate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neurogenesis and neuroplasticity. 4-Piperidinocyclohexyl butyrate has also been shown to increase the levels of glutathione, an important antioxidant that protects against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Piperidinocyclohexyl butyrate in lab experiments is its unique chemical structure, which makes it a promising candidate for various scientific applications. However, the synthesis of 4-Piperidinocyclohexyl butyrate is a complex process that requires specialized equipment and expertise. Additionally, 4-Piperidinocyclohexyl butyrate has not been extensively studied in humans, and its potential side effects are not well understood.
Future Directions
There are several future directions for research on 4-Piperidinocyclohexyl butyrate. One area of research is in the development of new drugs based on the chemical structure of 4-Piperidinocyclohexyl butyrate. Another area of research is in the study of the potential side effects of 4-Piperidinocyclohexyl butyrate in humans. Additionally, further research is needed to fully understand the mechanism of action of 4-Piperidinocyclohexyl butyrate and its potential therapeutic applications.
Synthesis Methods
4-Piperidinocyclohexyl butyrate can be synthesized through a multi-step process that involves the reaction of cyclohexanone with piperidine and butyric anhydride. The final product is obtained through purification and crystallization processes. The synthesis of 4-Piperidinocyclohexyl butyrate is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
4-Piperidinocyclohexyl butyrate has been studied for its potential therapeutic applications in various scientific fields. One of the main areas of research is in the field of neuroscience, where 4-Piperidinocyclohexyl butyrate has been shown to have neuroprotective effects. 4-Piperidinocyclohexyl butyrate has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
properties
CAS RN |
1531-99-3 |
|---|---|
Product Name |
4-Piperidinocyclohexyl butyrate |
Molecular Formula |
C15H27NO2 |
Molecular Weight |
253.38 g/mol |
IUPAC Name |
(4-piperidin-1-ylcyclohexyl) butanoate |
InChI |
InChI=1S/C15H27NO2/c1-2-6-15(17)18-14-9-7-13(8-10-14)16-11-4-3-5-12-16/h13-14H,2-12H2,1H3 |
InChI Key |
CIWYNCKUHLVFKX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1CCC(CC1)N2CCCCC2 |
Canonical SMILES |
CCCC(=O)OC1CCC(CC1)N2CCCCC2 |
Other CAS RN |
1531-99-3 |
synonyms |
Butyric acid 4-piperidinocyclohexyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



